molecular formula C10H16BrNO2 B13764348 (5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide CAS No. 66967-81-5

(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide

Cat. No.: B13764348
CAS No.: 66967-81-5
M. Wt: 262.14 g/mol
InChI Key: ONIZXHXKWOPLIG-UHFFFAOYSA-N
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Description

(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H16BrNO2. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a trimethylammonium group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide typically involves the reaction of 5-hydroxy-2-methoxyphenyl with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-hydroxy-2-methoxyphenyl, trimethylamine, hydrobromic acid.

    Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring to ensure complete mixing of the reactants.

    Purification: The product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Cetrimonium bromide: Another quaternary ammonium compound with similar antiseptic properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Tetramethylammonium bromide: Used in various chemical reactions and as a phase-transfer catalyst.

Uniqueness

(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its wide range of applications.

Properties

66967-81-5

Molecular Formula

C10H16BrNO2

Molecular Weight

262.14 g/mol

IUPAC Name

(5-hydroxy-2-methoxyphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C10H15NO2.BrH/c1-11(2,3)9-7-8(12)5-6-10(9)13-4;/h5-7H,1-4H3;1H

InChI Key

ONIZXHXKWOPLIG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=C(C=CC(=C1)O)OC.[Br-]

Origin of Product

United States

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